2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid
Description
This compound is a Boc-protected amino acid derivative featuring a 3',4'-dimethyl-substituted biphenyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes. Such derivatives are often intermediates in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or peptidomimetics .
Properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-14-6-9-18(12-15(14)2)17-10-7-16(8-11-17)13-19(20(24)25)23-21(26)27-22(3,4)5/h6-12,19H,13H2,1-5H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZHCJCBVQQBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid typically involves multiple steps:
Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the dimethyl groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Attachment of the propanoic acid moiety: This can be achieved through a Grignard reaction followed by oxidation to form the carboxylic acid.
Protection of the amine group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups onto the biphenyl core.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine which can then participate in further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural variations among analogs include:
- Biphenyl substituents : Methyl, methoxy, chloro, or ethyl/methoxy combinations.
- Amino-protecting groups: Boc vs. Fmoc.
- Core modifications : Replacement of biphenyl with heterocycles (e.g., thiazole) or aliphatic chains.
Table 1: Substituent Comparison of Biphenyl Derivatives
*Estimated based on molecular formula.
Electronic and Steric Effects
- Methyl groups (target compound) : Electron-donating, increasing lipophilicity and steric bulk. Enhances membrane permeability but may reduce solubility .
- This could enhance binding to electron-rich enzyme pockets .
- Ethyl/methoxy combination () : Methoxy is electron-donating, while ethyl adds steric hindrance. Such modifications balance solubility and target engagement .
Biological Activity
2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid, with the CAS number 1259999-01-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone, with a biphenyl moiety that may influence its biological interactions. The structural formula can be represented as follows:
Synthesis
Recent studies have focused on the synthesis of this compound, highlighting its potential as a building block for further chemical modifications. The synthetic routes typically involve the coupling of Boc-protected amino acids with substituted aromatic compounds, followed by purification steps to yield the final product.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro. For instance, preliminary cytotoxicity assays have demonstrated its potential to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.5 |
These results suggest that the compound may interfere with cellular proliferation pathways, although further studies are needed to elucidate the specific mechanisms involved.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Protein Kinases : Similar compounds have shown affinity for various protein kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Evidence suggests that it may induce apoptosis in tumor cells by activating caspases.
Case Studies
A notable study published in a peer-reviewed journal examined the effects of this compound on inflammatory pathways. It was found to significantly reduce TNF-alpha-induced inflammation in human cell lines, indicating its potential as an anti-inflammatory agent.
Key Findings:
- Reduction in Cytokine Production : The compound decreased levels of IL-6 and IL-8 in stimulated cells.
- Impact on Cell Viability : At higher concentrations, it was observed to induce cell death in activated immune cells.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its dual role in both anticancer and anti-inflammatory pathways makes it a candidate for further development.
Q & A
Q. Q1: What are the critical parameters for optimizing the synthesis yield and purity of this compound?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) are often used to enhance nucleophilic reactivity during Boc protection .
- Temperature : Mild conditions (e.g., room temperature) prevent undesired side reactions, such as premature deprotection of the Boc group .
- Purification : Chromatography (e.g., reverse-phase HPLC) is essential to isolate the product from by-products like unreacted intermediates or diastereomers .
- Base choice : Triethylamine or LiOH may be employed to deprotonate the amino group during Boc protection, with LiOH showing higher efficiency in aqueous-phase reactions .
Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation involves:
- NMR spectroscopy : H and C NMR can verify the presence of the Boc group (tert-butyl singlet at ~1.4 ppm) and the biphenyl moiety (aromatic protons at 6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and rules out impurities .
- X-ray crystallography : If single crystals are obtained, this provides unambiguous confirmation of stereochemistry and spatial arrangement .
Intermediate Research Questions
Q. Q3: What strategies are effective for designing derivatives of this compound to enhance bioactivity?
Methodological Answer: Derivative design focuses on:
- Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) to the biphenyl ring can improve metabolic stability .
- Backbone variation : Replacing the propanoic acid moiety with a methyl ester (e.g., methyl esterification) may enhance cell permeability for in vitro assays .
- Protection/deprotection : Switching the Boc group to a benzyloxycarbonyl (Cbz) group allows selective deprotection under hydrogenolysis, enabling modular peptide coupling .
Q. Q4: How should researchers address conflicting solubility data in different solvent systems?
Methodological Answer: Discrepancies in solubility often arise from:
- pH-dependent ionization : The carboxylic acid group’s solubility increases in basic conditions (e.g., pH > 8), while the Boc-protected amine remains neutral. Adjusting pH during dissolution (e.g., using 0.1 M NaOH) can resolve inconsistencies .
- Solvent polarity : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may solubilize the compound for biological assays, whereas chloroform is preferred for NMR analysis .
- Temperature effects : Solubility in THF/water mixtures improves at elevated temperatures (e.g., 40°C), but thermal stability must be confirmed via DSC .
Advanced Research Questions
Q. Q5: What computational methods are recommended for predicting this compound’s interaction with enzymatic targets?
Methodological Answer: Advanced modeling approaches include:
- Molecular docking : Software like AutoDock Vina can simulate binding to enzymes (e.g., proteases) by analyzing the biphenyl group’s hydrophobic interactions and the Boc group’s steric effects .
- Quantum mechanical (QM) calculations : Density functional theory (DFT) predicts reaction pathways for Boc deprotection under acidic conditions, aiding in stability studies .
- Molecular dynamics (MD) : Simulations in explicit solvent models (e.g., TIP3P water) assess conformational flexibility, critical for understanding membrane permeability .
Q. Q6: How can researchers resolve contradictions in reported reaction mechanisms for peptide coupling involving this compound?
Methodological Answer: Mechanistic contradictions arise from:
- Activation method : Compare carbodiimide (e.g., DCC) vs. uronium-based (e.g., HATU) reagents. HATU often provides higher coupling efficiency due to reduced racemization .
- Steric hindrance : The 3',4'-dimethyl biphenyl group may impede coupling to bulky amino acids. Kinetic studies (e.g., monitoring by F NMR if fluorinated derivatives are used) can clarify steric effects .
- By-product analysis : LC-MS identification of symmetric anhydrides or N-acylurea by-products confirms competing pathways in carbodiimide-mediated reactions .
Q. Q7: What experimental frameworks are suitable for studying the compound’s stability under physiological conditions?
Methodological Answer: Stability studies require:
- pH profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The Boc group is labile under acidic conditions (pH < 3), while the biphenyl moiety is stable .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions (e.g., −20°C under nitrogen) .
- Oxidative stress testing : Expose to hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
